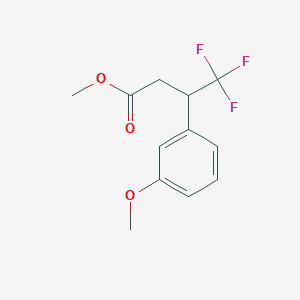
Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate is an organic compound characterized by the presence of trifluoromethyl and methyloxyphenyl groups. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties. It is used in various scientific research applications, particularly in the fields of chemistry and biology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate typically involves the esterification of 4,4,4-trifluoro-3-(3-(methyloxy)phenyl)butanoic acid with methanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products
Oxidation: 4,4,4-trifluoro-3-(3-(methyloxy)phenyl)butanoic acid.
Reduction: 4,4,4-trifluoro-3-(3-(methyloxy)phenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate is utilized in several scientific research areas:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4,4,4-trifluoro-3-hydroxy-3-methoxybutanoate: Similar in structure but with a hydroxy group instead of a methyloxy group.
4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid: Contains a trifluoromethyl group but differs in the overall structure.
Uniqueness
Methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate is unique due to the presence of both trifluoromethyl and methyloxyphenyl groups, which impart distinct chemical properties. Its specific structure allows for unique interactions in chemical and biological systems, making it valuable for research and industrial applications.
Eigenschaften
Molekularformel |
C12H13F3O3 |
|---|---|
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
methyl 4,4,4-trifluoro-3-(3-methoxyphenyl)butanoate |
InChI |
InChI=1S/C12H13F3O3/c1-17-9-5-3-4-8(6-9)10(12(13,14)15)7-11(16)18-2/h3-6,10H,7H2,1-2H3 |
InChI-Schlüssel |
IPFZIZJLJDKQCI-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC(=C1)C(CC(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details


Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-(chloromethyl)benzo[d]oxazole-4-carboxylate](/img/structure/B8688161.png)
![2-[[(5R)-2-oxo-1,3-oxazolidin-5-yl]methyl]isoindole-1,3-dione](/img/structure/B8688168.png)






![4-{[Ethyl(methyl)amino]methyl}aniline](/img/structure/B8688227.png)



![{4-[(3-Bromopyridin-2-yl)oxy]cyclohexyl}amine](/img/structure/B8688260.png)
